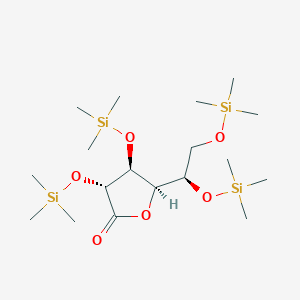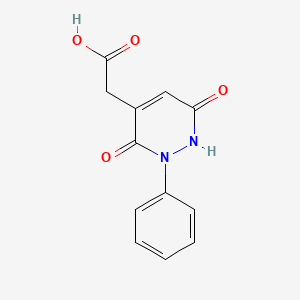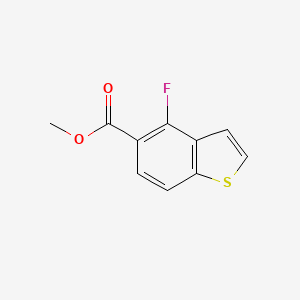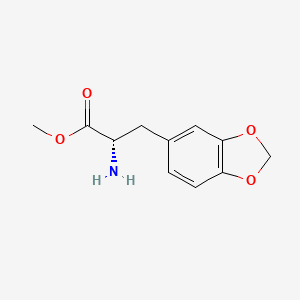
2-Methoxy-3-methyl-4-vinylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-3-methyl-4-vinylpyridine is an organic compound that belongs to the class of vinylpyridines. Vinylpyridines are known for their applications in polymer chemistry due to their ability to undergo polymerization reactions. This compound is characterized by the presence of a methoxy group at the 2-position, a methyl group at the 3-position, and a vinyl group at the 4-position of the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-methyl-4-vinylpyridine can be achieved through various methods. One common approach involves the reaction of 2-methoxy-3-methylpyridine with a vinylating agent under suitable conditions. The reaction typically requires a catalyst and may involve the use of solvents to facilitate the process. The specific reaction conditions, such as temperature and pressure, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process. Industrial methods often focus on maximizing yield while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-3-methyl-4-vinylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The methoxy and methyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce ethyl-substituted pyridines.
Aplicaciones Científicas De Investigación
2-Methoxy-3-methyl-4-vinylpyridine has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyvinylpyridine-based polymers, which have applications in coatings, adhesives, and ion-exchange resins.
Electrochemical Applications: The compound is utilized in the development of polyvinylpyridine-based electrodes for sensors and electrochemical devices.
Biological Studies: Research on the biological activity of vinylpyridines includes their potential use as antimicrobial agents and in drug delivery systems.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-3-methyl-4-vinylpyridine in various applications involves its ability to undergo polymerization and participate in chemical reactions. In polymer chemistry, the vinyl group allows for the formation of long polymer chains through radical or ionic polymerization mechanisms. The methoxy and methyl groups can influence the reactivity and stability of the compound in different chemical environments.
Comparación Con Compuestos Similares
Similar Compounds
2-Vinylpyridine: Similar in structure but lacks the methoxy and methyl groups.
4-Vinylpyridine: Similar but with the vinyl group at the 4-position and no methoxy or methyl groups.
2-Methoxy-4-vinylpyridine: Similar but with the methoxy group at the 2-position and the vinyl group at the 4-position.
Uniqueness
2-Methoxy-3-methyl-4-vinylpyridine is unique due to the specific arrangement of its functional groups, which can influence its reactivity and applications. The presence of both methoxy and methyl groups, along with the vinyl group, provides distinct chemical properties that can be leveraged in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H11NO |
|---|---|
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
4-ethenyl-2-methoxy-3-methylpyridine |
InChI |
InChI=1S/C9H11NO/c1-4-8-5-6-10-9(11-3)7(8)2/h4-6H,1H2,2-3H3 |
Clave InChI |
QQIIMHPOKAZLFO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1OC)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate](/img/structure/B13115525.png)


![2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B13115562.png)










